Ethyl 2-Methoxy-2-(1-naphthyl)propionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methoxy-2-naphthalen-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-4-19-15(17)16(2,18-3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHKJJDIXKVGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Chiral Molecules and Asymmetric Synthesis Research
The study of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a cornerstone of modern organic chemistry and pharmacology. Enantiomers of a chiral compound can exhibit markedly different biological activities. Consequently, the ability to synthesize and isolate single enantiomers is of paramount importance. Asymmetric synthesis, the process of selectively producing one enantiomer over the other, is a key area of research.
A critical aspect of asymmetric synthesis is the determination of the enantiomeric purity and the absolute configuration of the synthesized molecules. This is where chiral auxiliaries and derivatizing agents play a crucial role. Ethyl 2-methoxy-2-(1-naphthyl)propionate emerges in this context, not typically as a starting material for complex molecular construction, but as a diastereomeric derivative that facilitates the analysis and separation of other chiral molecules, particularly alcohols.
The formation of esters from a chiral acid and a racemic alcohol results in a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as chromatography. Subsequent removal of the chiral auxiliary from the separated diastereomers yields the pure enantiomers of the alcohol.
Overview of Its Significance As a Chiral Building Block or Intermediate in Academic Investigations
Direct Esterification Pathways
Direct esterification represents the most straightforward approach to this compound, assuming the availability of its carboxylic acid precursor, 2-Methoxy-2-(1-naphthyl)propionic acid. This method focuses on the formation of the ester linkage in the final step of the synthesis.
Esterification of 2-Methoxy-2-(1-naphthyl)propionic Acid with Ethanol.
The conversion of 2-Methoxy-2-(1-naphthyl)propionic acid to its ethyl ester is a classic esterification reaction. This transformation can be achieved through several protocols, most commonly involving acid catalysis or the use of alkylating agents.
Acid-Catalyzed Reaction Protocols.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a reversible reaction between a carboxylic acid and an alcohol. ceon.rs In this context, 2-Methoxy-2-(1-naphthyl)propionic acid is treated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction proceeds by protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity and facilitates nucleophilic attack by ethanol. ceon.rs To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed, often by azeotropic distillation. The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. ceon.rsresearchgate.net
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Carboxylic Acid | 2-Methoxy-2-(1-naphthyl)propionic Acid | Starting Material | researchgate.net |
| Alcohol | Ethanol (often used as solvent) | Esterifying Agent | researchgate.net |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Increases reaction rate by protonating the carbonyl group | ceon.rs |
| Temperature | Reflux temperature of ethanol (approx. 78°C) | Provides energy to overcome activation barrier | researchgate.net |
| Reaction Time | Several hours to completion | Dependent on scale and reaction conditions | ceon.rs |
Strategic Use of Ethyl Halides as Esterifying Agents.
An alternative to acid-catalyzed methods involves the use of ethyl halides, such as ethyl iodide or ethyl bromide, as esterifying agents. This method proceeds via an Sₙ2 reaction mechanism. First, the carboxylic acid is deprotonated with a non-nucleophilic base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding carboxylate salt. This carboxylate anion then acts as a nucleophile, attacking the ethyl halide to displace the halide ion and form the ethyl ester. This pathway is generally irreversible and can often be performed under milder conditions than Fischer esterification. The reactivity of the ethyl halide is a key factor, with the general trend being ethyl iodide > ethyl bromide > ethyl chloride. mdpi.com Polar aprotic solvents like N-Methylpyrrolidone (NMP) or 1,3-Dimethyl-2-imidazolidinone (DMI) are often favorable for this type of reaction. mdpi.com
Indirect Synthetic Routes from Precursors
Friedel-Crafts Acylation Followed by Esterification.
A common and powerful method for introducing a carbon chain onto an aromatic ring is the Friedel-Crafts acylation. nih.govrsc.org This reaction can be adapted to synthesize the target molecule by first acylating naphthalene (B1677914) to introduce a propionyl group, followed by subsequent chemical modifications and final esterification.
The process would begin with the Friedel-Crafts propionylation of naphthalene using propionyl chloride or propionic anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.gov This electrophilic aromatic substitution reaction primarily yields a mixture of 1-propionylnaphthalene and 2-propionylnaphthalene. The subsequent steps would involve converting the resulting ketone into the 2-methoxy-2-propionic acid moiety before the final esterification with ethanol.
Optimization of Catalyst, Solvent, and Temperature Parameters for Regioselectivity.
A significant challenge in the Friedel-Crafts acylation of naphthalene is controlling the regioselectivity—that is, directing the acyl group to the desired C1 (alpha) or C2 (beta) position. The ratio of the α/β isomers is highly sensitive to the reaction conditions. Generally, acylation at the α-position is kinetically controlled and favored under milder conditions (lower temperatures), while the β-isomer is the thermodynamically more stable product and is favored at higher temperatures or longer reaction times, which allow for rearrangement. researchgate.net
The choice of solvent plays a crucial role. In solvents like 1,2-dichloroethane, the α-isomer is initially formed rapidly, but the isomer ratio can change over time. Solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) can also influence the product distribution. The concentration of the reactants and the molar ratio of the acylating agent to the Lewis acid catalyst are also critical parameters that can be tuned to optimize the yield of the desired isomer. google.com For the synthesis of a 1-naphthyl substituted compound, conditions favoring kinetic control would be sought.
| Parameter | Condition | Effect on α/β Isomer Ratio | Reference |
|---|---|---|---|
| Temperature | Low (e.g., 0-25°C) | Favors the kinetically controlled α-product | researchgate.net |
| High (e.g., > 100°C) | Favors the thermodynamically controlled β-product | researchgate.net | |
| Solvent | 1,2-Dichloroethane | α/β ratio changes as a function of time and concentration | |
| Carbon Disulfide (CS₂) | Often used in Friedel-Crafts reactions, can influence selectivity | google.com | |
| Nitrobenzene | Can favor different isomers due to complex formation | rsc.org | |
| Catalyst | Aluminum Chloride (AlCl₃) | Standard Lewis acid catalyst; concentration affects reaction order and selectivity | |
| Other Lewis Acids (e.g., TiCl₄, SnCl₄) | Can offer different levels of activity and selectivity | nih.govrsc.org |
Hydrogenation of Unsaturated Naphthalene-Based Propionates.
Catalytic hydrogenation is a powerful and widely used method for the reduction of unsaturated bonds. In the context of synthesizing ethyl 2-(1-naphthyl)propionate derivatives, this methodology can be applied to the reduction of a corresponding unsaturated precursor, such as an ethyl 2-(1-naphthyl)propenoate.
The hydrogenation of esters to alcohols is a known transformation, often requiring specific catalysts and conditions. For example, the hydrogenation of ethyl acetate (B1210297) to ethanol has been studied using Ni-based catalysts derived from Ni/Al hydrotalcite-like compounds. nih.govnih.gov In a typical procedure, the reaction is carried out in an autoclave under hydrogen pressure at elevated temperatures. nih.gov
A more directly relevant example is found in a patent describing the preparation of Naproxen, which involves the hydrogenation of ethyl (S)-2-(5'-chloro-6'-methoxy-2'-naphthyl)-propionate to remove the chlorine atom. google.com This reaction is carried out at atmospheric pressure and room temperature using a 10% Palladium on carbon (Pd/C) catalyst in methanol (B129727), yielding the dehalogenated product. google.com This demonstrates the utility of catalytic hydrogenation for modifying the naphthalene ring system within a propionate (B1217596) ester structure without affecting the ester functionality.
Table 2: Representative Catalytic Hydrogenation Conditions
| Substrate | Catalyst | Solvent | Conditions | Product |
| Ethyl Acetate | Ni-based catalyst | n-Butanol | 6.0 MPa H₂, 250 °C, 9 h | Ethanol |
| Ethyl (S)-2-(5'-chloro-6'-methoxy-2'-naphthyl)-propionate | 10% Pd/C | Methanol | Atmospheric pressure H₂, Room temperature | Methyl (S)-(6'-methoxy-2'-naphthyl)-propionate |
Oxidative Cleavage of Alkyne Intermediates to Methyl Esters, followed by Transesterification.
The oxidative cleavage of alkynes provides a route to carboxylic acids, which can then be esterified to the desired esters. chemistrysteps.comarkat-usa.org This two-step approach offers a versatile method for the synthesis of 2-arylpropionic acids and their derivatives.
Various reagents can effect the oxidative cleavage of alkynes, including ozone and potassium permanganate (B83412) (KMnO₄). chemistrysteps.com The ozonolysis of an internal alkyne typically yields two carboxylic acid molecules. chemistrysteps.com For a terminal alkyne, the products are a carboxylic acid and carbon dioxide. chemistrysteps.com More modern methods for the oxidative cleavage of alkynes to carboxylic acids include the use of ruthenium tetroxide (RuO₂) generated in situ from RuCl₃ with an oxidant like Oxone. researchgate.net An electrochemical approach has also been reported, avoiding the need for transition metal catalysts and stoichiometric chemical oxidants. acs.org
Once the carboxylic acid, such as 2-methoxy-2-(1-naphthyl)propionic acid, is obtained, it can be converted to the corresponding methyl ester through Fischer esterification, typically by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.
The final step in this sequence is the transesterification of the methyl ester to the desired ethyl ester. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In a typical base-catalyzed transesterification, the methyl ester is treated with sodium ethoxide in ethanol. The equilibrium is driven towards the formation of the ethyl ester, often by using ethanol as the solvent. masterorganicchemistry.com
Table 3: General Scheme for Alkyne Cleavage and Esterification
| Step | Reactants | Reagents | Product |
| 1. Oxidative Cleavage | 1-(1-Naphthyl)-2-methoxypropyne | 1. O₃, 2. H₂O or RuO₂/Oxone | 2-Methoxy-2-(1-naphthyl)propionic acid |
| 2. Esterification | 2-Methoxy-2-(1-naphthyl)propionic acid, Methanol | H₂SO₄ (catalytic) | Mthis compound |
| 3. Transesterification | Mthis compound, Ethanol | NaOEt (catalytic) | This compound |
Enantioselective Synthesis Strategies for this compound.
The biological activity of many chiral molecules, including 2-arylpropionic acids, often resides in a single enantiomer. nih.govbohrium.com Therefore, the development of enantioselective synthetic methods is of paramount importance.
One of the most straightforward approaches to obtaining an enantiomerically pure product is to start with an optically pure precursor. This strategy transfers the chirality from the starting material to the final product.
Alternatively, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.
A widely used class of chiral auxiliaries are the Evans oxazolidinones. williams.edu For example, an oxazolidinone can be acylated with propionic anhydride. The resulting N-propionyl oxazolidinone can then be deprotonated to form a rigid, chelated (Z)-enolate. Alkylation of this enolate with a suitable electrophile, such as a naphthylmethyl halide, proceeds with high diastereoselectivity, directed by the bulky substituent on the chiral auxiliary. williams.edu Subsequent cleavage of the auxiliary, for instance by hydrolysis, yields the chiral carboxylic acid, which can then be esterified to the ethyl ester.
Table 4: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
| Step | Substrate | Reagents | Key Intermediate/Product | Diastereomeric Ratio |
| 1. Acylation | 4-Benzyl-2-oxazolidinone | Propionic anhydride, Et₃N, DMAP | N-Propionyl oxazolidinone | N/A |
| 2. Alkylation | N-Propionyl oxazolidinone | 1. NaN(TMS)₂, THF, -78 °C; 2. Allyl iodide | Allylated N-propionyl oxazolidinone | 98:2 |
| 3. Cleavage | Allylated N-propionyl oxazolidinone | LiOH, H₂O₂, THF/H₂O | Chiral carboxylic acid | High enantiomeric purity |
An alternative to using stoichiometric chiral reagents is the use of a chiral catalyst to control the stereochemistry of the esterification process. This can be achieved through the kinetic resolution of a racemic carboxylic acid or by an asymmetric esterification.
In a kinetic resolution, a chiral catalyst selectively esterifies one enantiomer of a racemic carboxylic acid at a faster rate than the other. This results in the formation of an enantiomerically enriched ester and the recovery of the unreacted, also enantiomerically enriched, carboxylic acid. For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective esterification using a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM). epa.gov
Enzyme-catalyzed kinetic resolutions are also highly effective. Lipases, such as that from Rhizomucor miehei, have been shown to catalyze the enantioselective esterification of 2-arylpropionic acids, leading to high enantiomeric excesses of the resulting esters. frontiersin.orggrafiati.com These enzymatic reactions are often performed under mild conditions and exhibit high selectivity.
Dynamic kinetic resolution (DKR) is a particularly powerful technique where the racemization of the starting material is performed in situ alongside the kinetic resolution. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Ruthenium complexes have been used as racemization catalysts in combination with enzymatic acylation for the DKR of secondary alcohols to produce chiral esters. mdpi.com
Table 5: Examples of Stereoselective Catalytic Esterification
| Method | Substrate | Catalyst System | Product |
| Kinetic Resolution | Racemic 2-aryl-2-fluoropropanoic acids | Pivalic anhydride, (α-Np)₂CHOH, (+)-benzotetramisole | Enantiomerically enriched carboxylic acids and esters |
| Enzymatic Kinetic Resolution | Racemic 2-arylpropionic acids | Immobilized Rhizomucor miehei lipase | Enantiomerically enriched esters |
| Dynamic Kinetic Resolution | Racemic secondary alcohols | Ruthenium complex + Novozyme® 435 | Enantiomerically pure chiral esters |
Applications of Ethyl 2 Methoxy 2 1 Naphthyl Propionate in Advanced Organic Synthesis
Role as a Chiral Building Block in Complex Molecular Architectures
The utility of 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) as a chiral resolving agent is a cornerstone of its application in creating complex molecular structures. researchgate.net Chirality is a critical factor in the function of molecules across chemical, biological, and pharmaceutical sciences, making the synthesis of enantiomerically pure compounds a significant challenge. researchgate.net MαNP acid addresses this by forming diastereomeric esters with racemic alcohols. The distinct steric and electronic properties conferred by the naphthyl group allow for effective separation of these diastereomers, typically via high-performance liquid chromatography (HPLC). researchgate.netnih.gov Subsequent cleavage of the ester bond yields the desired single-enantiomer alcohol. nih.gov
A notable application of this methodology is in the synthesis of cryptochiral hydrocarbons, which are molecules whose chirality is not easily detected by standard optical rotation measurements. In one specific example, enantiomerically pure (R)-(+)-[VCD(–)984]-4-ethyl-4-methyloctane, a cryptochiral hydrocarbon featuring a quaternary chiral center, was synthesized using MαNP acid. researchgate.net The process involved the esterification of a racemic alcohol precursor, 2-butyl-2-methyl-1-tetralol, with the chiral MαNP acid. The resulting diastereomeric MαNP esters were efficiently separated using HPLC on a silica (B1680970) gel column, a crucial step that enabled the isolation of the desired stereoisomer for subsequent transformation into the final hydrocarbon product. researchgate.net
The MαNP acid method has been successfully applied to the resolution of various racemic alcohols to prepare single-enantiomer molecules with known or potential biological functions. researchgate.netnih.gov The process involves the formation of diastereomeric esters, their chromatographic separation, and subsequent solvolysis to release the optically pure alcohols. nih.gov Examples include the resolution of bioactive terpenoids and other complex alcohols. nih.govnih.gov The large anisotropic shielding effects of the MαNP acid's naphthyl ring are also instrumental in determining the absolute configuration of the resolved alcohols using ¹H NMR spectroscopy. researchgate.netnih.gov
Below is a table summarizing examples of racemic alcohols resolved using this technique.
| Racemic Alcohol Precursor | Resolving Agent | Method of Separation | Resulting Products |
| (RS)-β-Ionol | (S)-2-methoxy-2-(1-naphthyl)propanoic acid | HPLC | Single-enantiomer (R)- and (S)-β-ionol |
| (RS)-2-Methyl-4-octanol | (S)-2-methoxy-2-(1-naphthyl)propanoic acid | HPLC | Single-enantiomer (R)- and (S)-2-methyl-4-octanol |
| (±)-1,2,3,4-Tetrahydro-4-phenanthrenol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid | HPLC | Enantiopure (+)-4-phenanthrenol |
This table illustrates the application of MαNP acid in resolving racemic alcohols to yield enantiomerically pure products. Data sourced from nih.govnih.gov.
Synthetic Intermediates for Chiral Pharmaceutical Compounds
In contrast to the role of the 1-naphthyl isomer as a chiral auxiliary, Ethyl 2-(6-methoxy-2-naphthyl)propionate is a direct synthetic intermediate for producing chiral pharmaceuticals. banglajol.infonih.gov Its structure is central to the synthesis of one of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs).
Ethyl 2-(6-methoxy-2-naphthyl)propionate is the ethyl ester of Naproxen, a core member of the 2-arylpropionic acid family of NSAIDs. banglajol.infonih.gov As such, it is a key precursor that can be converted into the active pharmaceutical ingredient. prepchem.comlookchem.com The synthesis and manipulation of this ester are critical steps in various manufacturing routes for Naproxen. banglajol.infogoogle.com
The conversion of Ethyl 2-(6-methoxy-2-naphthyl)propionate to Naproxen is achieved through ester hydrolysis. chemguide.co.uk This chemical reaction splits the ester back into its constituent alcohol (ethanol) and carboxylic acid (Naproxen). chemguide.co.uk The process is typically carried out by heating the ester with an aqueous solution of a base, such as sodium hydroxide. lookchem.comchemguide.co.uk This reaction, known as saponification, is irreversible and results in the formation of the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate salt to yield the final product, 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen). prepchem.comchemguide.co.uk
For therapeutic use, only the (S)-enantiomer of Naproxen is desired due to its pharmacological activity. nih.govgoogleapis.com Therefore, enantioselective strategies are paramount. One advanced approach involves the kinetic resolution of racemic Ethyl 2-(6-methoxy-2-naphthyl)propionate using enzymes. nih.gov Researchers have engineered bHSL family esterases to selectively hydrolyze the (S)-ester while leaving the (R)-ester largely unreacted. For instance, the mutant enzyme M3 (I202F/A203W/G208F) demonstrated high enantioselectivity, producing (S)-Naproxen with an enantiomeric excess (ee) of 91%. nih.gov This biocatalytic method offers an efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov Other stereospecific chemical syntheses aim to produce (S)-Naproxen directly, thereby avoiding the need to resolve a racemic mixture. google.comgoogleapis.com
The table below details the performance of engineered esterases in the kinetic resolution of racemic Naproxen ethyl ester.
| Enzyme Variant | Stereopreference | Product | Enantiomeric Excess (eeₚ) |
| Est924 (Wild Type) | Slight (R)-preference | (R)-Naproxen | - |
| M1 (A203W) | (S)-selective | (S)-Naproxen | 65.6% |
| M3 (I202F/A203W/G208F) | High (S)-selectivity | (S)-Naproxen | 91% |
This table highlights the successful inversion and enhancement of enantioselectivity through protein engineering for the synthesis of (S)-Naproxen. Data sourced from nih.gov.
Precursor to Naproxen and Related 2-Arylpropionic Acids.
Use in Stereoselective Functionalization Reactions
While Ethyl 2-Methoxy-2-(1-naphthyl)propionate is structurally related to the well-known chiral auxiliary, 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid), literature primarily details the application of the parent carboxylic acid in the enantioresolution of alcohols and the determination of their absolute configurations. nih.govresearchgate.net MαNP acid is frequently esterified with racemic alcohols to form diastereomeric esters, which can then be separated chromatographically. researchgate.net
Detailed research findings on the direct use of the ethyl ester, this compound, as a chiral auxiliary or substrate in stereoselective functionalization reactions—such as diastereoselective enolate alkylation or aldol (B89426) reactions—are not extensively documented in the reviewed literature. The primary role of this structural motif in stereoselective synthesis appears to be centered on the analytical capabilities of the carboxylic acid functionality.
The effectiveness of MαNP acid as a chiral resolving agent stems from the significant 1H NMR chemical shift differences observed between the resulting diastereomeric esters, a feature that is superior to conventional chiral auxiliaries like Mosher's MTPA. researchgate.net This allows for the reliable determination of the absolute configuration of chiral alcohols. researchgate.net
For context, the general strategy of employing chiral auxiliaries in asymmetric synthesis involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. researchgate.netstackexchange.com After the desired stereocenter is created, the auxiliary is typically removed. stackexchange.com Common applications include stereoselective alkylations and aldol reactions, where the chiral auxiliary controls the facial selectivity of the enolate. researchgate.netscielo.org.mx
The following table summarizes the typical application of the parent acid, MαNP acid, in the resolution of a chiral alcohol, which involves the formation of diastereomeric esters.
| Reactants | Diastereomeric Products | Separation Method | Outcome |
| (±)-2-Butanol and (S)-(+)-MαNP acid | (S,S)- and (R,S)-MαNP esters | HPLC on silica gel | Separation of enantiomers of 2-butanol (B46777) |
Data derived from studies on 2-Methoxy-2-(1-naphthyl)propionic acid.
Further investigation is required to elucidate the potential of this compound itself as a reagent or substrate in stereoselective functionalization reactions beyond its role as a derivative of a chiral resolving agent.
Mechanistic Investigations and Computational Studies of Ethyl 2 Methoxy 2 1 Naphthyl Propionate and Its Derivatives
Mechanistic Pathways of Esterification and Related Reactions
The synthesis of Ethyl 2-Methoxy-2-(1-naphthyl)propionate typically proceeds via the esterification of its parent carboxylic acid, 2-Methoxy-2-(1-naphthyl)propionic acid. This transformation is most commonly achieved through acid-catalyzed esterification, often referred to as Fischer esterification. The reaction involves the treatment of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.
The choice and concentration of the catalyst are critical in the esterification process, directly impacting the reaction rate, yield, and selectivity. Strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are traditionally used as catalysts. However, heterogeneous solid acid catalysts, like macroporous ion-exchange resins (e.g., Amberlyst-35), are increasingly employed due to their ease of separation from the reaction mixture, which simplifies purification and reduces corrosive waste. mdpi.com
The primary role of the catalyst is to accelerate the attainment of equilibrium. The yield of this compound is ultimately governed by the thermodynamic equilibrium of the reaction. To maximize the yield, reaction conditions are often optimized. According to Le Châtelier's principle, removing one of the products (typically water) or using an excess of one of the reactants (usually ethanol) can shift the equilibrium toward the formation of the ester. masterorganicchemistry.com For instance, in the synthesis of 1-methoxy-2-propyl acetate (B1210297), an optimized molar ratio of reactants and a specific catalyst loading were shown to achieve a high equilibrium yield of 78%. mdpi.com The catalyst's nature can also prevent side reactions, thereby enhancing selectivity for the desired ester product.
Table 1: Factors Influencing Yield and Selectivity in Esterification
| Factor | Effect on Reaction | Rationale |
| Catalyst Type | Influences reaction rate and ease of product separation. | Solid acid catalysts like ion-exchange resins can be easily filtered out, simplifying workup compared to homogeneous catalysts like H₂SO₄. mdpi.com |
| Reactant Ratio | Using an excess of the alcohol (ethanol) increases ester yield. | Shifts the reaction equilibrium to the products side according to Le Châtelier's principle. masterorganicchemistry.com |
| Water Removal | Continuous removal of water byproduct increases ester yield. | Drives the reversible reaction forward, favoring the formation of the ester. |
| Temperature | Increases the reaction rate, but may affect equilibrium. | Esterification is often a moderately exothermic process; thus, an optimal temperature must be found to balance kinetics and thermodynamics. mdpi.com |
This table is generated based on established principles of chemical kinetics and equilibrium as they apply to esterification reactions.
The key intermediate in the acid-catalyzed esterification pathway is a tetrahedral species formed after the nucleophilic attack of ethanol on the protonated carboxylic acid. For the synthesis of this compound, this intermediate would have a central carbon atom bonded to the 1-naphthyl group, a methyl group, a methoxy (B1213986) group, the original carbonyl oxygen (now a hydroxyl group), and the incoming ethoxy group.
Theoretical Calculations of Molecular Conformation and Intermolecular Interactions
Computational chemistry provides powerful tools for investigating the structural and electronic properties of this compound and its derivatives at the molecular level. These theoretical calculations offer insights into molecular geometry, conformational stability, and the origins of its unique spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the three-dimensional structure of molecules. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can perform geometry optimization to identify the lowest-energy conformation of this compound. researchgate.net This process calculates the electronic structure of the molecule and adjusts the atomic coordinates to find a stable arrangement corresponding to a minimum on the potential energy surface. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical behavior. researchgate.net Such calculations have been successfully applied to related methoxyphenol compounds to determine their stable structures. researchgate.net
The conformational preference of esters derived from 2-Methoxy-2-(1-naphthyl)propionic acid is a subject of significant interest, particularly due to their use as chiral auxiliaries. X-ray crystallographic studies on a diastereomeric ester of the parent acid revealed a striking and consistent conformational feature: the methoxyl oxygen atom is positioned syn (on the same side) to the ester carbonyl oxygen. nih.gov This specific arrangement is believed to be the preferred conformation in solution as well and is critical for its effectiveness in chiral recognition. nih.govresearchgate.net
While classic intramolecular hydrogen bonds are significant in many systems, the stability of this syn conformation in this compound is likely governed by a combination of steric and electronic effects, such as dipole-dipole interactions and hyperconjugation, rather than a strong O-H···N or similar hydrogen bond, which is absent in this structure. mdpi.comustc.edu.cn The rigidity imparted by this preferred conformation is a key factor in creating a well-defined chiral environment around the naphthyl group.
Table 2: Key Conformational Features of 2-Methoxy-2-(1-naphthyl)propionate Esters
| Feature | Description | Significance | Source |
| Methoxy-Carbonyl Conformation | The methoxyl oxygen is syn to the ester carbonyl oxygen. | This creates a predictable and rigid chiral environment, essential for its function as a chiral resolving agent. | nih.gov |
| Naphthyl Group Orientation | The bulky naphthyl group is positioned to exert maximum steric and electronic influence on nearby molecules or chiral substrates. | This orientation is responsible for the anisotropic effects observed in ¹H NMR spectroscopy. | researchgate.net |
| Overall Stability | The preferred conformation is stabilized by a balance of steric hindrance and intramolecular electronic interactions. | Leads to a well-defined low-energy structure that can be reliably modeled and is observed in the crystalline state. | nih.govresearchgate.net |
This table summarizes conformational data derived from experimental and computational studies on derivatives of 2-Methoxy-2-(1-naphthyl)propionic acid.
The parent compound, 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid), is a powerful chiral auxiliary used for determining the absolute configuration of alcohols via ¹H NMR spectroscopy. researchgate.net This application relies entirely on the predictable aromatic shielding effects of the 1-naphthyl group. When MαNP acid is esterified with a racemic alcohol, it forms two diastereomers. In the preferred conformation, the naphthyl group creates a strong anisotropic magnetic field.
Computational studies can model this phenomenon. The protons of the alcohol moiety that lie over the face of the naphthyl ring will be shielded (shifted to a higher field, i.e., lower ppm value in the NMR spectrum), while those located in the plane of the ring will be deshielded (shifted to a lower field). The difference in chemical shifts (Δδ = δ(R-ester) - δ(S-ester)) for the protons of the chiral alcohol in the two diastereomers is often large and predictable, allowing for unambiguous assignment of the alcohol's absolute configuration. researchgate.net Theoretical calculations can predict the magnetic shielding tensors and thus the expected NMR chemical shifts, corroborating experimental findings. Furthermore, computational methods like Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, correlating the electronic structure with observed spectroscopic properties, as has been done for other naphthalene (B1677914) derivatives. mdpi.comresearchgate.netresearchgate.net
Advanced Analytical Techniques for Characterization and Enantiomeric Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy.electronicsandbooks.comnii.ac.jpresearchgate.netlookchem.comresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and stereochemical analysis of Ethyl 2-Methoxy-2-(1-naphthyl)propionate. This powerful, non-destructive technique allows for the detailed investigation of the molecule's atomic connectivity and spatial arrangement.
¹H and ¹³C NMR for Detailed Structural Elucidation.electronicsandbooks.comresearchgate.netlookchem.comst-andrews.ac.uk
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization state.
Illustrative ¹H NMR Chemical Shift Data for Diastereomeric MαNP Esters:
| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) | Δδ (A-B) (ppm) |
| Alcohol Methine | X | Y | X-Y |
| Alcohol Methyl | A | B | A-B |
This table is interactive. Data is illustrative and based on findings for MαNP esters with various chiral alcohols.
The chemical shifts of the ethyl group in this compound would be expected in the typical regions for an ethyl ester, with the methylene (B1212753) protons deshielded by the adjacent oxygen atom and the methyl protons appearing further upfield. The protons of the naphthyl group would produce a complex pattern in the aromatic region of the spectrum. The methoxy (B1213986) and the quaternary methyl groups would appear as sharp singlets.
Two-Dimensional (2D) NMR Analyses for Stereochemical Assignment.lookchem.comnih.gov
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, allowing for the mapping of the spin systems within the molecule, such as the ethyl group and the aromatic protons of the naphthyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for determining the relative stereochemistry and preferred conformation of the molecule. The spatial proximity of the methoxy group to certain protons on the naphthyl ring can be established using NOESY. lookchem.com
These 2D NMR analyses, when used in concert, provide a detailed and robust assignment of all proton and carbon signals, confirming the constitution and configuration of this compound. nih.gov
Determination of Enantiomeric Excess (% ee) by ¹H NMR Diastereomer Method.researchgate.net
A common and effective method for determining the enantiomeric excess (% ee) of a chiral compound using ¹H NMR is the formation of diastereomers with a chiral derivatizing agent. In the context of chiral alcohols or amines, 2-methoxy-2-(1-naphthyl)propionic acid is often used for this purpose. The resulting diastereomeric esters exhibit distinct signals in the ¹H NMR spectrum, and the ratio of their integration values corresponds directly to the enantiomeric ratio of the original analyte.
A significant challenge in using chiral derivatizing agents is the potential for kinetic resolution, where one enantiomer of the analyte reacts faster than the other with the derivatizing agent, leading to an inaccurate determination of the original enantiomeric composition. wikipedia.org
A robust methodology to completely eliminate the kinetic resolution effect has been developed. This approach involves the use of a pair of enantiomeric chiral auxiliaries, one of which is isotopically labeled. For example, a mixture of (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid and its deuterium-labeled enantiomer, (R)-(-)-1-dₙ, can be used to derivatize a chiral alcohol. The resulting diastereomeric esters can then be analyzed by ¹H NMR and/or mass spectrometry. By comparing the signals of the labeled and unlabeled diastereomers, the enantiomeric excess can be determined with high accuracy, as any kinetic resolution would affect both isotopologues equally, thus canceling out the error. The average error for this method has been reported to be approximately ±1.08% ee.
Mass Spectrometry (MS) for Enantiomeric Excess Determination.nih.gov
Mass spectrometry (MS) offers a highly sensitive method for the determination of enantiomeric excess, often used in conjunction with chiral derivatization. The diastereomeric esters formed from this compound and a chiral alcohol can be analyzed by MS. While the diastereomers have the same mass, their fragmentation patterns or their behavior in the gas phase after forming complexes with a chiral selector can differ.
The enantiomer-labeled host method is another powerful MS-based technique. In this approach, a 1:1 mixture of an unlabeled chiral host and its isotopically labeled enantiomer is allowed to complex with the chiral analyte. The relative intensities of the resulting diastereomeric host-guest complex ions in the mass spectrum provide a quantitative measure of the enantiomeric excess of the analyte. rsc.org This method has been successfully applied to the determination of the enantiomeric excess of α-amino acid esters. rsc.org
X-ray Diffraction (XRD) for Crystalline-State Structural Analysis.
X-ray Diffraction (XRD) on a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers.
While specific crystallographic data for this compound is not available in the provided search results, analysis of esters derived from 2-methoxy-2-(1-naphthyl)propionic acid has provided valuable insights. For instance, the X-ray analysis of an ester formed between (S)-(+)-MαNP acid and 1,2,3,4-tetrahydro-4-phenanthrenol revealed the absolute configuration of the ester to be (S,S). A key finding from this study was that the methoxy oxygen atom is syn to the ester carbonyl oxygen in the crystalline state, which confirms the preferred conformation assumed in the ¹H NMR anisotropy method for determining absolute configuration.
Illustrative Crystallographic Data for an MαNP Ester:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.3380 (1) |
| b (Å) | 12.4142 (1) |
| c (Å) | 10.0317 (5) |
| β (°) | 102.8144 (8) |
| V (ų) | 1133.95 (6) |
This table is interactive. Data is for a representative ester of 2-methoxy-2-(1-naphthyl)propionic acid.
This type of analysis provides unequivocal proof of the molecular structure and stereochemistry, serving as a benchmark for other spectroscopic methods.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the ester group, the methoxy group, the aromatic naphthyl ring, and the aliphatic carbon-hydrogen bonds.
The most prominent feature in the IR spectrum of an ester is the strong, sharp absorption band due to the carbonyl (C=O) bond stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.com The spectrum also displays two distinct C-O stretching vibrations associated with the ester linkage. These bands, found within the 1300-1000 cm⁻¹ region, are crucial for confirming the ester functionality. mit.eduspectroscopyonline.com
The presence of the methoxy (–OCH₃) group is indicated by a characteristic C-H stretching vibration that occurs at a slightly lower frequency than typical alkyl C-H stretches, generally in the 2860–2800 cm⁻¹ range. optica.org Additionally, a strong C-O stretching band for the ether linkage of the methoxy group is expected, often overlapping with the C-O stretches of the ester group in the 1150-1060 cm⁻¹ region. docbrown.info
The naphthyl group, a bicyclic aromatic system, gives rise to several distinct absorptions. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹. nasa.gov The characteristic C=C stretching vibrations within the aromatic rings produce a series of medium to weak absorptions in the 1650-1450 cm⁻¹ region. astrochem.org
Finally, the aliphatic C-H bonds of the ethyl group and the propionate (B1217596) backbone result in strong stretching absorptions in the 3000-2850 cm⁻¹ range. fiveable.me The combination of these specific absorption bands provides a unique spectral fingerprint, allowing for the unambiguous identification of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester | C=O Stretch | 1750 - 1735 | Strong |
| Ester | C-O Stretch | 1300 - 1000 | Strong, two bands |
| Naphthyl (Aromatic) | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Naphthyl (Aromatic) | C=C Stretch | 1650 - 1450 | Medium to Weak |
| Alkyl (Ethyl & Propionate) | C-H Stretch | 3000 - 2850 | Strong |
| Methoxy | C-H Stretch | 2860 - 2800 | Weak |
Chromatographic Methods for Purity and Resolution
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the chemical purity and, critically, the enantiomeric purity of this compound. ntu.edu.tw Given the chiral nature of the molecule, methods are required to separate the (R)- and (S)-enantiomers, which is essential for stereoselective synthesis and analysis.
Purity Assessment: Standard chromatographic methods such as reversed-phase or normal-phase HPLC can be employed to determine the chemical purity of a sample. These methods separate the target compound from impurities, starting materials, and byproducts. Gas chromatography (GC) can also be utilized for purity analysis, often after derivatization to increase volatility. nasa.gov
Enantiomeric Purity and Resolution: The separation of enantiomers, known as chiral resolution, can be achieved through two primary chromatographic strategies: indirect and direct methods. pharmaguideline.com
Indirect Chiral Resolution: This method involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. Since diastereomers have different physical properties, they can be separated using standard achiral chromatography. The parent compound, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), is a highly effective chiral auxiliary for this purpose. researchgate.net For instance, racemic alcohols can be esterified with enantiopure MαNP acid, and the resulting diastereomeric esters are readily separated by HPLC on a standard silica (B1680970) gel column. researchgate.netnih.gov Research has shown that diastereomeric esters derived from MαNP acid and chiral alcohols like menthol (B31143) can be separated with exceptionally large separation factors (α = 1.83) and resolution factors (Rs = 2.26) using normal-phase HPLC. researchgate.net After separation, the individual enantiomers can be recovered by hydrolysis of the ester. nih.gov
Direct Chiral Resolution: This approach utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com This is the most direct and convenient method for analyzing enantiomeric composition. ntu.edu.tw For the parent acid, 2-methoxy-2-(1-naphthyl)propionic acid, direct separation has been successfully achieved using weak anion exchange-type CSPs based on quinine. nih.gov Studies have investigated the influence of the mobile phase composition and the structure of the chiral selector on retention and enantioselectivity. Under polar-organic conditions, a tert-butylcarbamoyl quinine-based CSP provided the highest resolution, with the (R)-enantiomer eluting before the (S)-enantiomer. nih.gov The choice of acidic competitor molecules (counter-ions) in the mobile phase, such as acetic acid or N-acetylglycine, was found to be crucial for optimizing the separation, achieving high resolution (Rs) values up to 8.19. nih.gov The chiral recognition mechanism involves a combination of ion-pairing, hydrogen bonding, π-π stacking, and steric interactions between the analyte and the CSP. eijppr.comnih.gov
| Method | Analyte | Stationary Phase | Mobile Phase (Example) | Separation Factor (α) | Resolution (Rs) | Reference |
|---|---|---|---|---|---|---|
| Indirect (Diastereomer Separation) | MαNP-(−)-menthol esters | Silica Gel (Normal Phase) | Hexane:EtOAc (15:1) | 1.83 | 2.26 | researchgate.net |
| Indirect (Diastereomer Separation) | MαNP-(S)-(+)-2-butanol esters | Silica Gel (Normal Phase) | Hexane:EtOAc (20:1) | 1.15 | 1.18 | |
| Direct (Enantiomer Separation) | 2-methoxy-2-(1-naphthyl)propionic acid | Quinine-based Chiral Anion Exchanger | Polar-organic with acidic counter-ion (e.g., N-acetylglycine) | - | 8.19 | nih.gov |
Future Research Perspectives and Emerging Directions
Development of Novel Enantioselective Synthetic Routes to Ethyl 2-Methoxy-2-(1-naphthyl)propionate
The efficient synthesis of single-enantiomer compounds is a primary goal in organic chemistry. While methods exist for producing chiral propionic acid derivatives, future research is anticipated to focus on developing more direct, efficient, and sustainable enantioselective routes to this compound.
Future synthetic strategies may include:
Asymmetric Catalysis: The development of novel transition-metal catalysts or organocatalysts could enable the direct asymmetric synthesis from achiral precursors. This approach would be more atom-economical than classical resolution methods, which are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Chemo-enzymatic Methods: Leveraging the high selectivity of enzymes, chemo-enzymatic routes offer a promising avenue for sustainable synthesis. mdpi.com Biocatalytic methods, such as lipase-mediated kinetic resolutions or asymmetric hydrolysis of a related racemic precursor, could produce the target ester with high enantiomeric purity under mild reaction conditions. mdpi.com
Advanced Stereoselective Reactions: Exploration of modern synthetic methodologies, such as asymmetric hydroformylation or carboxylation of appropriate naphthyl-substituted alkenes, could provide novel and efficient pathways. Asymmetric synthesis is a key strategy to avoid the waste associated with discarding one half of a racemic mixture. wikipedia.org
Exploration of New Applications as a Chiral Auxiliary or Resolving Agent
The parent compound, 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid), is recognized as a powerful chiral auxiliary and resolving agent, particularly for the enantioresolution of alcohols. researchgate.net Research has demonstrated its superiority over conventional agents like Mosher's MTPA and Trost's MPA acids, as it induces larger chemical shift differences (Δδ) in the 1H NMR spectra of its diastereomeric esters, facilitating the determination of absolute configurations. researchgate.net
Future research will likely explore the potential of this compound in similar and expanded roles:
Direct Use in Chiral Separations: The ester itself could be investigated as a chiral selector immobilized on a stationary phase for chromatographic separations, such as in High-Performance Liquid Chromatography (HPLC).
Precursor to Novel Resolving Agents: The ethyl ester functional group serves as a versatile handle for chemical modification. It can be converted into a variety of other functional groups to create a library of novel resolving agents tailored for specific classes of racemic compounds beyond alcohols, such as amines, thiols, or other carboxylic acids.
Expanded Substrate Scope: Systematic studies are needed to apply the MαNP acid/ester methodology to a broader range of complex molecules, including natural products and active pharmaceutical ingredients, to validate its utility and potentially uncover new applications in stereochemical analysis. researchgate.net
| Chiral Auxiliary | Typical Application | Key Advantage Noted |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Enantioresolution of chiral alcohols | Unusually large separation factors and 1H NMR chemical shift differences (Δδ) between diastereomers. researchgate.netnii.ac.jp |
| Mosher's MTPA acid | Determination of alcohol configuration | A conventional and widely used chiral auxiliary. researchgate.net |
| Trost's MPA acid | Determination of alcohol configuration | A conventional chiral auxiliary. researchgate.net |
| (1R,3R,4S)-(–)-Menthol | Used to resolve racemic MαNP acid | Resulted in diastereomeric esters with a large HPLC separation factor (α=1.83). researchgate.net |
Advanced Computational Modeling for Predictive Chiral Recognition and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. taylorfrancis.com For this compound, advanced computational modeling represents a significant frontier for research.
Emerging directions in this area include:
Predictive Models for Chiral Recognition: Using quantum mechanics and molecular dynamics simulations, researchers can build detailed models of the diastereomeric complexes formed between the chiral auxiliary and other chiral molecules. taylorfrancis.com These models can elucidate the specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) responsible for chiral recognition. nih.gov
Rational Design of New Auxiliaries: Computational screening can accelerate the design of new, more effective chiral resolving agents derived from the parent compound. By simulating the interactions with target racemates, models can predict which structural modifications to the naphthyl group or the propionate (B1217596) moiety would enhance enantioselectivity, thereby guiding synthetic efforts.
Reactivity and Mechanism Studies: Theoretical calculations can be employed to investigate the mechanisms of synthetic reactions, helping to optimize conditions for higher yields and stereoselectivity in the preparation of the title compound.
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. polimi.itdntb.gov.ua The integration of the synthesis of this compound with these modern platforms is a key area for future development.
Key research objectives include:
Development of a Continuous Flow Synthesis: Designing a telescoped, multi-step flow process where reactants are continuously fed into microreactors or packed-bed columns. mdpi.comnih.gov This approach allows for precise control over reaction parameters (temperature, pressure, residence time), which can lead to higher yields, improved purity, and minimized waste generation compared to batch methods. polimi.it
Automated Process Optimization: Coupling flow reactors with in-line analytical tools (e.g., NMR, IR spectroscopy) and machine learning algorithms can enable real-time monitoring and automated optimization of the synthesis. This would accelerate the discovery of optimal reaction conditions and ensure consistent product quality.
Enhanced Safety and Scalability: Flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates by maintaining only a small volume within the reactor at any given time. chemrxiv.org Furthermore, scaling up production is achieved by simply extending the operation time or running multiple reactors in parallel, bypassing the challenges associated with scaling up large batch reactors. polimi.it This makes the technology highly attractive for the industrial production of valuable chiral compounds.
Q & A
Basic: What are the common synthetic routes for Ethyl 2-Methoxy-2-(1-naphthyl)propionate, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via esterification or condensation reactions. A representative method involves:
- Stepwise Alkylation : Reacting 1-naphthol derivatives with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates, followed by esterification with ethyl malonate under reflux conditions .
- Catalytic Methods : Utilizing Pd(PPh₃)₂Cl₂ in anhydrous dioxane for coupling reactions, achieving yields of 20–34% under inert atmospheres .
Optimization Tips : - Monitor reactions via TLC (n-hexane:ethyl acetate, 9:1) to track progress .
- Use sodium methoxide in methanol for efficient deprotection and neutralization .
Basic: Which characterization techniques are critical for verifying the purity and structure of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., methoxy and ester moieties).
- Mass Spectrometry (MS) : Validate molecular weight (C₁₄H₁₆O₃, MW 230.26) and fragmentation patterns .
- Melting Point Analysis : Compare with literature values (e.g., 405 K for related crystalline derivatives) .
- TLC : Use n-hexane:ethyl acetate (9:1) to monitor reaction progress and purity .
Advanced: How is the absolute configuration of this compound determined using crystallographic methods?
Answer:
- X-Ray Crystallography : Single crystals are grown via slow evaporation or prolonged storage. For example, (R)-MαNP acid derivatives crystallize in orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters a = 7.5714 Å, b = 15.9740 Å, c = 18.2994 Å .
- SHELX Software : Refinement using SHELXL for small-molecule structures. Hydrogen atoms are positioned geometrically and refined with riding models. Intramolecular interactions (e.g., C–H···O bonds) stabilize the crystal lattice .
Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Answer:
- Cross-Validation : Compare NMR chemical shifts with calculated values from X-ray-derived structures. For example, the methoxy group’s orientation in the crystal lattice can explain shifts in ¹H-NMR .
- Computational Modeling : Use density functional theory (DFT) to simulate spectra and validate experimental data.
- Redundancy in Analysis : Employ multiple techniques (e.g., IR, polarimetry) to confirm stereochemical assignments .
Advanced: How is this compound used in asymmetric synthesis of bioactive compounds?
Answer:
- Chiral Resolution : The (S)-enantiomer of MαNP acid resolves racemic alcohols via diastereomeric ester formation, enabling enantiomer separation via HPLC (ethyl acetate:hexane, 50:1) .
- Pheromone Synthesis : The (R)-enantiomer is a key intermediate in synthesizing Metamasius hemipterus pheromones. Reduction of ester groups yields aldehydes or alcohols with high enantiomeric excess .
Basic: What purification methods are effective post-synthesis?
Answer:
- Solvent Extraction : Use ethyl acetate to isolate the product from aqueous layers, followed by drying over Na₂SO₄ .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (5–30%) .
- Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals .
Advanced: How are impurities profiled and controlled during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
